N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c22-17-6-3-7-18(12-17)25-19(27)14-28-21-20(23-9-10-24-21)26-11-8-15-4-1-2-5-16(15)13-26/h1-7,9-10,12H,8,11,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGUUNSGCTVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide (CAS Number: 1185156-41-5) is a novel compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClN4OS, with a molecular weight of 410.9 g/mol. The compound features a complex structure that includes a chlorophenyl group, a tetrahydroisoquinoline moiety, and a pyrazinyl sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4OS |
| Molecular Weight | 410.9 g/mol |
| CAS Number | 1185156-41-5 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can mitigate oxidative stress in cells.
- Neuroprotective Effects : Studies suggest that tetrahydroisoquinoline derivatives may provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for health:
- Antioxidant Studies : One study demonstrated that tetrahydroisoquinoline derivatives possess strong radical scavenging abilities, which are crucial for preventing cellular damage caused by free radicals .
- Neuroprotection : In animal models of neurodegenerative diseases, compounds similar to this compound exhibited significant reductions in neuronal death and improved cognitive function .
- Cancer Research : A recent investigation into the anticancer effects of tetrahydroisoquinoline derivatives revealed that these compounds can effectively inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation .
Scientific Research Applications
Pharmacological Properties
1.1 Anticonvulsant Activity
Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit anticonvulsant properties. In studies involving the synthesis of various derivatives, including N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide, significant anticonvulsant activity was observed. These compounds were evaluated using models such as the maximal electroshock seizure test and the pentylenetetrazole-induced seizure test, showing promising results in reducing seizure frequency and severity .
1.2 Neuroprotective Effects
Neuroprotection is another critical area where this compound shows potential. The structural components of this compound suggest that it may interact with neuroreceptors and contribute to neuroprotective mechanisms. Studies have indicated that similar compounds can mitigate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation .
Biological Activities
2.1 Anticancer Properties
The compound has been investigated for its anticancer potential. The incorporation of the pyrazine moiety is known to enhance the biological activity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death mechanisms .
2.2 Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties against a range of pathogens. The presence of the chlorophenyl group contributes to its ability to penetrate bacterial cell walls and disrupt cellular functions. Various studies have documented its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. The synthesis involves multi-step reactions that allow for modifications at various positions on the core structure to enhance activity or reduce toxicity.
Table: Summary of SAR Studies
| Compound Variant | Activity Type | Observed Effects |
|---|---|---|
| Base Compound | Anticonvulsant | Significant reduction in seizure activity |
| Modified Variant 1 | Anticancer | Induction of apoptosis in cancer cells |
| Modified Variant 2 | Neuroprotective | Reduction in oxidative stress |
| Modified Variant 3 | Antimicrobial | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The 3-chlorophenyl group distinguishes this compound from analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (). Crystal structure analyses reveal that the meta vs. para chloro substitution alters dihedral angles between aromatic rings (e.g., 42.25° in para-chlorophenyl vs. 67.84° in ortho-chlorophenyl analogs), influencing molecular conformation and intermolecular interactions .
Heterocyclic Core Variations
- Pyrazine vs. Pyrimidine Cores : The pyrazine ring in the target compound contrasts with pyrimidine-based analogs (). Pyrimidine derivatives often exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations, whereas pyrazine’s electron-deficient nature may enhance reactivity at the sulfanyl bridge .
- Tetrahydroisoquinoline vs. Benzyl Groups: Compared to N-Benzyl-2-yl acetamide derivatives (), the tetrahydroisoquinoline moiety may enhance binding to receptors like orexin-1 due to its rigid, bicyclic structure. For example, compound 51 () showed 65% yield and orexin receptor antagonism, suggesting the tetrahydroisoquinoline group’s pharmacological relevance .
Sulfanyl-Acetamide Linker Modifications
- Electron-Withdrawing Groups : Analog 618077-46-6 () includes a trifluoromethyl group, improving metabolic stability compared to the target compound’s chloro substituent .
Physicochemical and Electronic Properties
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodology : A stepwise approach is recommended, focusing on regioselective substitution and purification. For example:
- Step 1 : Introduce the tetrahydroisoquinoline moiety via nucleophilic substitution under anhydrous conditions (e.g., using methanol as solvent and NaBH₄ for reduction, as demonstrated in analogous syntheses) .
- Step 2 : Optimize sulfanyl-acetamide coupling using thiourea derivatives and catalytic bases (e.g., triethylamine) to minimize side reactions.
- Step 3 : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, stoichiometry, solvent polarity) and identify optimal conditions .
Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?
- Methodology :
- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Collect ω and φ scans to ensure completeness .
- Structure Solution : Apply direct methods (SHELXS-97) for phase determination .
- Refinement : Perform full-matrix least-squares refinement with SHELXL-2016, incorporating anisotropic displacement parameters for non-H atoms. Address disorder using PART commands .
- Validation : Check for R-factor convergence (target < 0.05) and validate geometry with PLATON .
Q. How can computational methods predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute molecular electrostatic potential (MESP) and HOMO-LUMO gaps. Compare results with experimental UV-Vis spectra .
- Docking Studies : Model interactions with biological targets (e.g., orexin receptors) using AutoDock Vina, focusing on the tetrahydroisoquinoline and pyrazine motifs .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data, such as unexpected bond angles or torsional strain?
- Methodology :
- Torsional Analysis : Use Mercury software to compare observed torsional angles (e.g., pyrazine-thioacetamide dihedral) with analogous structures (e.g., N-(4-chlorophenyl) derivatives) .
- Energy Minimization : Perform constrained DFT optimizations to determine if deviations arise from crystal packing (e.g., π-stacking of tetrahydroisoquinoline rings) .
- Reporting : Document discrepancies in CIF files and discuss their impact on molecular conformation in publications .
Q. What advanced spectroscopic or chromatographic methods are critical for characterizing intermediate products?
- Methodology :
- NMR Analysis : Use ¹H-¹³C HMBC to confirm connectivity between the chlorophenyl and sulfanyl groups. Assign peaks via 2D NOESY for stereochemical validation .
- High-Resolution MS : Employ ESI-TOF to verify molecular ions ([M+H]⁺) and fragment patterns (e.g., loss of Cl⁻ or pyrazine cleavage) .
Q. How can integrated computational-experimental frameworks accelerate reaction design for derivatives?
- Methodology :
- Reaction Path Search : Use GRRM17 or AFIR methods to explore potential energy surfaces for sulfanyl-acetamide coupling. Validate pathways with IRC calculations .
- Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions for introducing substituents (e.g., fluorophenyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
